molecular formula C16H17N B6238085 2-benzyl-1,2,3,4-tetrahydroisoquinoline CAS No. 13605-95-3

2-benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6238085
CAS No.: 13605-95-3
M. Wt: 223.3
InChI Key:
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Description

2-benzyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.3. The purity is usually 95.
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Scientific Research Applications

Parkinson's Disease Research

  • Role in Parkinson's Disease: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as a novel endogenous amine in mouse brain and Parkinsonian CSF. It's found at higher levels in the cerebrospinal fluid of some Parkinsonian patients and has been associated with behavior abnormalities related to Parkinson's disease in mice (Kotake et al., 1995).
  • Neurotoxicity Studies: Studies on organotypic slice co-culture of the ventromedial portion of the mesencephalon and striatum indicate that 1-benzyl-1,2,3,4-tetrahydroisoquinoline is toxic to tyrosine hydroxylase-positive cells, which suggests a potential mechanism for its role in Parkinson's disease (Kotake et al., 2003).

Anticancer Research

  • Potential Anticancer Properties: The tetrahydroisoquinoline family, including 1,2,3,4-tetrahydroisoquinoline derivatives, has been studied for its anticancer properties. Certain derivatives have shown potent cytotoxicity in various cancer cell lines (Redda et al., 2010).
  • Synthesis for Antitumor Agents: Novel derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antitumor activities. This research aims at developing safer anticancer drugs (Jian Lv et al., 2014).

Miscellaneous Research

  • Synthesis Techniques

    Studies have focused on efficient synthesis methods for racemic and enantiomerically pure tetrahydroisoquinoline derivatives, highlighting their importance in various pharmaceutical applications (Kammermeier et al., 1992).

  • Neuroprotective Effects

    Research indicates that certain tetrahydroisoquinoline derivatives may have neuroprotective effects, particularly against dopaminergic neurotoxins, which is relevant in the context of neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

  • Blood-Brain Barrier Permeability

    Studies have shown that compounds like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can cross the blood-brain barrier in rats, which is significant for understanding their pharmacokinetics and potential as neurological agents (Song et al., 2006).

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVNEEKPCDOMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274780
Record name 2-benzyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-95-3
Record name 2-benzyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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